5-(2-Nitrophenoxy)furan-2-carbaldehyde
Description
Overview of Furan-2-carbaldehyde Derivatives in Contemporary Organic Chemistry
Furan-2-carbaldehyde, commonly known as furfural (B47365), and its derivatives are cornerstone compounds in the field of heterocyclic chemistry. mdpi.com Derived from renewable biomass sources, furfural serves as a versatile starting material for the synthesis of a wide array of valuable chemicals and materials. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique reactivity to these molecules. The aldehyde group at the 2-position is a key functional handle, participating in a multitude of chemical transformations. These include condensations, oxidations, reductions, and various coupling reactions, making furan-2-carbaldehyde derivatives essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. mdpi.compensoft.net
Contextual Significance of Substituted Furan Systems in Chemical Research
The strategic placement of substituents on the furan ring allows for the fine-tuning of the molecule's electronic and steric properties, leading to a diverse range of applications. Substituted furans are integral components of numerous natural products and pharmacologically active compounds. pensoft.netnih.gov The nature and position of these substituents can profoundly influence the biological activity and physical properties of the resulting molecules. For instance, the introduction of aryl groups, as seen in 5-arylfuran-2-carbaldehydes, can lead to compounds with interesting antimicrobial, anticonvulsant, and anticancer properties. nih.gov The study of substituted furan systems is a dynamic area of research, driven by the continuous search for new synthetic methodologies and novel applications. pensoft.net
Research Scope for 5-(2-Nitrophenoxy)furan-2-carbaldehyde within Academic Inquiry
The specific compound, this compound, is identified by the CAS number 104290-82-6. Its structure features a 2-nitrophenoxy group attached to the 5-position of the furan-2-carbaldehyde core. The presence of the electron-withdrawing nitro group and the ether linkage are expected to influence its chemical behavior. However, a comprehensive investigation into this particular molecule is conspicuously absent from the current body of scientific literature. This presents a clear opportunity for academic inquiry, as a thorough study of its synthesis, spectroscopic properties, and chemical reactivity would contribute valuable data to the broader understanding of substituted furan systems.
Structure
3D Structure
Properties
Molecular Formula |
C11H7NO5 |
|---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
5-(2-nitrophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO5/c13-7-8-5-6-11(16-8)17-10-4-2-1-3-9(10)12(14)15/h1-7H |
InChI Key |
IUYUIPSQFRIURY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(O2)C=O |
Origin of Product |
United States |
Synthesis and Characterization
Detailed, peer-reviewed synthetic procedures and spectroscopic characterization data for 5-(2-Nitrophenoxy)furan-2-carbaldehyde are not available in the public domain.
Physicochemical Properties
Specific, experimentally determined physicochemical properties for 5-(2-Nitrophenoxy)furan-2-carbaldehyde, such as melting point, boiling point, and solubility, have not been reported in the scientific literature.
Chemical Reactivity and Applications
Approaches to Construct the Furan-Phenoxy Linkage
The formation of the diaryl ether bond between the furan (B31954) and phenyl moieties is a critical step in the synthesis of this compound. This can be achieved through several metal-catalyzed or substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura analogues)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org The Suzuki-Miyaura coupling, which traditionally forms C-C bonds, involves the reaction of an organoboron compound with an organohalide. libretexts.org While the direct formation of the C-O ether linkage is more characteristic of Buchwald-Hartwig amination-type conditions, analogous palladium-catalyzed strategies are central to modern organic synthesis.
A plausible Suzuki-type strategy for the core structure could involve coupling a furan boronic acid derivative with a halo-nitrophenoxy precursor or vice-versa, though this would form a C-C bond rather than the required C-O ether bond. More relevant is the Buchwald-Hartwig C-O coupling, which uses a palladium catalyst to form diaryl ethers from an aryl halide and an alcohol.
A potential synthetic route could involve the coupling of 5-bromofuran-2-carbaldehyde with 2-nitrophenol. The reaction mechanism for palladium-catalyzed couplings generally follows a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (in Suzuki coupling) or association/deprotonation (in Buchwald-Hartwig coupling), and reductive elimination. nobelprize.orglibretexts.org The choice of ligands, base, and solvent is crucial for achieving high yields. nih.gov Furan derivatives have been successfully used in various palladium-catalyzed cross-coupling reactions. mdpi.comorganic-chemistry.orgnih.gov
Table 1: Typical Components in Palladium-Catalyzed Cross-Coupling Reactions
| Component | Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, P(t-Bu)₃, dppf | Stabilizes the palladium center and facilitates the catalytic cycle. nih.govrsc.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species (in Suzuki) or deprotonates the phenol (B47542) (in Buchwald-Hartwig). nih.govorganic-chemistry.org |
| Substrates | Aryl/Hetaryl Halides & Boronic Acids/Esters | The coupling partners that form the new bond. organic-chemistry.orgnih.gov |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Provides the medium for the reaction. organic-chemistry.org |
Copper-Mediated Coupling Protocols (e.g., Ullmann-type reactions)
The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers, involving the copper-promoted reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org This approach is highly relevant for constructing the 5-(2-nitrophenoxy)furan linkage. A typical synthesis would involve the reaction of 5-halofuran-2-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde) with 2-nitrophenol.
Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. wikipedia.org However, significant advancements have led to milder reaction conditions through the use of soluble copper(I) or copper(II) salts as catalysts, along with various ligands. researchgate.netrhhz.netnih.gov These ligands, which include diamines, amino acids, and 1,10-phenanthroline, accelerate the reaction and improve yields and functional group tolerance. nih.gov The reaction is typically carried out in a polar aprotic solvent like DMF, NMP, or DMSO. wikipedia.orgresearchgate.net
Table 2: Conditions for Modern Copper-Mediated Diaryl Ether Synthesis
| Component | Examples | Role in Reaction |
|---|---|---|
| Copper Source | CuI, CuBr, Cu₂O, CuO-NPs | Catalyzes the C-O bond formation. rhhz.netmdpi.com |
| Ligand | 1,10-Phenanthroline, Salicylaldimine, L-Proline, TMEDA | Stabilizes the copper catalyst and enhances its reactivity. rhhz.netnih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | Deprotonates the phenol to form the more reactive phenoxide. rhhz.netmdpi.com |
| Aryl Halide | Aryl Iodides, Aryl Bromides | Reactivity order is typically I > Br > Cl. Electron-withdrawing groups can increase reactivity. wikipedia.orgmdpi.com |
| Solvent | NMP, DMF, Dioxane, DMSO | High-boiling polar solvents are commonly used. wikipedia.orgresearchgate.net |
Nucleophilic Aromatic Substitution as a Synthetic Route to the Phenoxy Moiety
Nucleophilic aromatic substitution (SNAr) offers a direct, metal-free pathway to form the diaryl ether linkage. This reaction is feasible when the aromatic ring to be attacked is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group. wikipedia.org
In the context of synthesizing this compound, the nitro group on the phenyl ring makes it highly susceptible to nucleophilic attack. The synthetic strategy would involve reacting an activated nitrophenyl halide, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene, with the salt of a hydroxylated furan derivative, like sodium 5-formyl-2-furanoxide. The nitro group, being in the ortho position relative to the leaving group (halide), effectively stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution. The reactivity of the halogen follows the order F > Cl > Br > I, which is opposite to that in many other reaction types.
Functionalization of the Furan Ring
If the furan-phenoxy linkage is established first, the next key step is the introduction of the aldehyde group onto the furan ring.
Directed Formylation Methodologies (e.g., Vilsmeier-Haack Reaction Protocols)
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including furan. organic-chemistry.orgcambridge.org This reaction would be an ideal choice for converting a precursor like 2-(2-nitrophenoxy)furan into the target aldehyde.
The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). numberanalytics.comchemistrysteps.com This electrophile then attacks the electron-rich furan ring. For furan itself, formylation occurs preferentially at the 2-position. cambridge.orgresearchgate.net In a substituted furan like 2-(2-nitrophenoxy)furan, the formylation is expected to occur at the vacant and activated 5-position. The reaction is typically completed by a hydrolysis workup to yield the final aldehyde product. organic-chemistry.org
Table 3: General Protocol for Vilsmeier-Haack Formylation of Furans
| Reagent/Condition | Description | Purpose |
|---|---|---|
| Substrate | Electron-rich furan derivative | The molecule to be formylated. |
| Formylating Agent | N,N-Dimethylformamide (DMF) | Source of the formyl group. numberanalytics.com |
| Activating Agent | Phosphorus oxychloride (POCl₃) | Reacts with DMF to form the active Vilsmeier reagent. chemistrysteps.com |
| Solvent | DMF (often serves as solvent), Dichloromethane | The reaction medium. |
| Temperature | 0°C to room temperature or gentle heating | Controlled conditions for the reaction. |
| Workup | Aqueous sodium acetate (B1210297) or sodium hydroxide (B78521) | Hydrolyzes the intermediate to liberate the aldehyde. |
Introduction and Modification of the Nitro Group
An alternative synthetic approach involves introducing the nitro group onto the phenyl ring of a pre-formed phenoxy-furan scaffold.
The introduction of a nitro group (–NO₂) onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent. wikipedia.org The standard method involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.com
If the synthesis starts with a molecule like 5-formyl-2-phenoxyfuran, the nitration would target the unsubstituted phenyl ring. The phenoxy group is an activating, ortho-, para-director for electrophilic substitution. quora.com Therefore, the reaction would yield a mixture of ortho- and para-nitrated products. The desired this compound would be the ortho-isomer. Separating this from the para-isomer would be a necessary subsequent step, potentially achievable through chromatography or crystallization. The strongly deactivating nature of the nitro group means that dinitration is generally less favorable unless forced by harsh conditions. wikipedia.orgmasterorganicchemistry.com
Modification of the nitro group is also a common transformation. While not leading to the target compound, it is a key reaction of this functional group. The most prevalent modification is its reduction to an amino group (–NH₂), which can be accomplished using various reagents such as catalytic hydrogenation (H₂ with Pd/C) or metals in acidic media (e.g., Sn, Fe, or Zn in HCl). wikipedia.org
Regioselective Nitration of the Phenyl Ring (e.g., Electrophilic Nitration)
The introduction of a nitro group onto the phenyl ring of a precursor molecule, such as 5-phenoxyfuran-2-carbaldehyde (B1626531), is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry. masterorganicchemistry.com The choice of nitrating agent and reaction conditions is paramount to ensure the desired regioselectivity, favoring the formation of the ortho-nitro isomer.
Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.com For substrates that are sensitive to strong acidic conditions, milder nitrating agents like nitric acid in acetic anhydride (B1165640) can be employed. semanticscholar.orgquimicaorganica.org In the case of furan derivatives, this method often proceeds through an addition-elimination mechanism, where an intermediate is formed and subsequently treated with a base like pyridine (B92270) to restore aromaticity. semanticscholar.orgquimicaorganica.org
The directing effects of the substituents on the phenyl ring play a crucial role in determining the position of nitration. The phenoxy group is an ortho-, para-director. Therefore, nitration of 5-phenoxyfuran-2-carbaldehyde would be expected to yield a mixture of ortho- and para-nitrated products. The separation of these isomers can be achieved through techniques such as column chromatography or crystallization. prepchem.com
Recent advancements have explored alternative nitration methods. For instance, the use of nitric acid in trifluoroacetic anhydride has been shown to be effective for the direct nitration of various five-membered heterocycles, including furan derivatives, often providing higher yields without the need to isolate intermediates. semanticscholar.orgresearchgate.net
Consideration of Precursor Synthesis and Intermediate Isolation
Synthesis of Furan-2-carbaldehyde Scaffolds
Furan-2-carbaldehyde, also known as furfural (B47365), is a readily available platform chemical that can be derived from renewable biomass resources. mdpi.com This makes it an attractive starting material for the synthesis of a wide array of furan derivatives. The furan scaffold itself is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. youtube.com
The synthesis of substituted furan-2-carbaldehyde derivatives can be achieved through several methods. One common approach is the Vilsmeier-Haack reaction, which can be used to formylate furan derivatives. mdpi.com For instance, an optimized Vilsmeier protocol has been developed for the synthesis of furan-2-carbaldehyde-d in quantitative yield. mdpi.com Additionally, furan-3(2H)-imine scaffolds can be synthesized from α,β-unsaturated ketones and aniline (B41778) derivatives. nih.govnih.gov
Preparation of Substituted Nitrophenols
Substituted nitrophenols are key intermediates that can be used in the synthesis of the target molecule, typically through a nucleophilic aromatic substitution (SNAAr) reaction with a suitable furan derivative. The preparation of nitrophenols often involves the nitration of phenol or its derivatives.
The direct nitration of phenol typically yields a mixture of ortho- and para-nitrophenols. prepchem.comyoutube.com The isomers can be separated by methods such as steam distillation, where the more volatile ortho-isomer is distilled off, leaving the para-isomer behind. prepchem.com The crude products can then be further purified by recrystallization. prepchem.comyoutube.com
Alternative methods for preparing specific nitrophenol isomers exist. For example, m-nitrophenol can be prepared from m-nitroaniline via diazotization followed by hydrolysis. orgsyn.org High-purity p-nitrophenol can be obtained from the hydrolysis of p-nitrohalobenzene followed by acidification and crystallization. google.com
Advancements in Green Chemistry for Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of diaryl ethers like this compound, green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Reaction Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.govtandfonline.com This technology has been successfully applied to the synthesis of diaryl ethers.
Microwave irradiation can facilitate the direct coupling of phenols with electron-deficient aryl halides in the absence of a catalyst, often in a matter of minutes. acs.orgnih.gov The use of solvents with high boiling points and dielectric properties, such as DMSO, allows for rapid heating under microwave conditions. acs.org This high temperature can significantly accelerate the rate of SNAr reactions. acs.org The workup procedure for these reactions is often simple, involving filtration and washing. acs.org Microwave-assisted methods have also been developed for the synthesis of diaryl ethers from aryl methanesulfonates and aryl halides, again without the need for a catalyst. tandfonline.com
| Reaction Type | Reactants | Conditions | Time | Yield | Reference |
| Diaryl Ether Synthesis | Phenols, Aryl Halides | Microwave, DMSO | 5-10 min | High to Excellent | acs.orgnih.gov |
| Diaryl Ether Synthesis | Aryl Methanesulfonates, Aryl Halides | Microwave, Cs₂CO₃, DMSO | 6-9 min | 53-90% | tandfonline.com |
| Diaryl Ether Synthesis | Nitroarenes, Phenols | Microwave, Ligand-free, Catalyst-free | - | - | organic-chemistry.org |
| Ullmann Coupling | Aryl Halides, Phenols | Microwave, CuNPs | - | High | mdpi.com |
| N-propargylation | Anilines, Propargyl bromide | Microwave, K₂CO₃, KI, Acetonitrile | 15 min | 62-72% | mdpi.com |
Catalysis in Environmentally Benign Media
The development of catalytic systems that can operate in environmentally benign solvents, such as water or ionic liquids, is a key area of green chemistry research.
The Ullmann condensation, a classic method for forming diaryl ether linkages, traditionally requires harsh conditions and stoichiometric amounts of copper. wikipedia.orgrsc.org Modern modifications have focused on using catalytic amounts of copper or other transition metals, often in combination with ligands, to facilitate the reaction under milder conditions. organic-chemistry.orgrsc.org Copper-catalyzed Ullmann-type diaryl ether synthesis can be performed at lower temperatures with the assistance of ligands like N,N-dimethylglycine. organic-chemistry.org
Ionic liquids have been explored as alternative reaction media for Ullmann reactions. wikipedia.orgtaylorfrancis.com For instance, the reaction of β-bromostyrene with imidazole (B134444) has been carried out in an ionic liquid using a copper iodide catalyst and L-proline. wikipedia.org Palladium-catalyzed Ullmann reactions have also been performed in ionic liquids with electrochemical regeneration of the catalyst. taylorfrancis.com
Phase-transfer catalysis (PTC) offers another green approach, facilitating reactions between reactants in immiscible phases, thereby reducing the need for organic solvents. crdeepjournal.orgyoutube.comyoutube.com This technique can be used for the synthesis of ethers by reacting alcohols or phenols with alkyl halides in the presence of a phase-transfer catalyst. crdeepjournal.org The synthesis of o-nitrodiphenyl ether, an important industrial intermediate, has been achieved using PTC, avoiding the high temperatures and potential hazards associated with traditional methods. crdeepjournal.org
Recent research has also focused on the use of nano-catalysts for C-O cross-coupling reactions. nih.gov These catalysts, due to their high surface-area-to-volume ratio, can exhibit high activity and allow for reactions to proceed under mild, often ligand-free, conditions. nih.gov Magnetically separable nano-catalysts, such as palladium supported on iron oxide, offer the additional advantage of easy recovery and reuse. nih.gov
Reactions Involving the Aldehyde Functionality
The aldehyde group is a versatile functional group that readily participates in numerous chemical reactions. For furan-based aldehydes, this reactivity allows for the synthesis of a wide array of derivatives with potential applications in materials science and medicinal chemistry.
The aldehyde group of 5-substituted furan-2-carbaldehydes can be selectively oxidized to the corresponding carboxylic acid. This transformation is a fundamental process in organic synthesis, yielding furan-2-carboxylic acid derivatives that are valuable intermediates. researchgate.net Various oxidizing agents can be employed for this purpose. For instance, the oxidation of furfural and its derivatives can be achieved using reagents like potassium permanganate (B83412) or through catalytic processes. orgsyn.org The resulting 5-(2-Nitrophenoxy)furan-2-carboxylic acid would be a key building block for the synthesis of esters, amides, and other acid derivatives. researchgate.net Biocatalytic methods, using enzymes like oxidases, have also emerged as efficient and environmentally benign alternatives for the oxidation of furan aldehydes to their corresponding carboxylic acids. mdpi.comnih.govnih.gov
The controlled reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, (5-(2-Nitrophenoxy)furan-2-yl)methanol. This transformation is typically accomplished using mild reducing agents to ensure the selective reduction of the aldehyde without affecting the nitro group on the phenoxy substituent. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, effectively converting aldehydes and ketones to alcohols. masterorganicchemistry.comugm.ac.idyoutube.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.comyoutube.com This method is well-established for a variety of substituted furfurals. ugm.ac.id
The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles, leading to addition products which can subsequently undergo dehydration to form a new double bond. These condensation reactions are pivotal for constructing more complex molecular architectures.
Imines, also known as Schiff bases, are formed through the condensation reaction of an aldehyde with a primary amine. The reaction of this compound with a primary amine would proceed via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates, typically under acidic catalysis, to yield the corresponding imine. This type of reaction is well-documented for various furan-2-carbaldehyde derivatives. nih.gov The synthesis of imines from furan-based aldehydes is a key step in the preparation of diverse heterocyclic compounds. nih.gov
Reacting this compound with hydrazine (B178648) or its derivatives, such as semicarbazide (B1199961), leads to the formation of hydrazones and semicarbazones, respectively. These reactions are robust and generally provide high yields of the crystalline products. For example, the condensation of 5-(2-nitrophenyl)-2-furaldehyde (B1298063) with semicarbazide hydrochloride in the presence of a base like sodium acetate readily forms the corresponding semicarbazone. chempap.org Similarly, reactions with various substituted hydrazides produce a wide range of hydrazone derivatives. chempap.orgnih.govrsc.org These reactions typically involve heating the aldehyde and the hydrazine component in a solvent like ethanol (B145695). chempap.org The formation of these derivatives is often used for the characterization of aldehydes and has been explored for the synthesis of compounds with biological activity. nih.gov
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a basic catalyst. sphinxsai.comwikipedia.org For this compound, this reaction would involve the deprotonation of the active methylene compound by a base (e.g., piperidine, potassium acetate) to form a nucleophilic carbanion. sphinxsai.comnih.gov This carbanion then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield a new α,β-unsaturated product. wikipedia.org
A related reaction is the Erlenmeyer-Plöchl synthesis, where aldehydes condense with hippuric acid in the presence of acetic anhydride and a base to form azlactones (oxazolones). nih.govwikipedia.org These intermediates are valuable for the synthesis of α-amino acids and other heterocyclic systems. nih.gov The reactivity of 5-substituted furan-2-carboxaldehydes in these condensations is well-established, with electron-withdrawing substituents on the furan ring generally enhancing the reactivity of the carbonyl group. nih.govdamascusuniversity.edu.sy
Nucleophilic Addition and Condensation Reactions
Claisen-Schmidt Condensation Leading to Chalcones
The aldehyde functional group in this compound readily participates in Claisen-Schmidt condensation reactions. This reaction, a type of crossed aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In this case, this compound reacts with various acetophenones or other enolizable ketones in the presence of a base, such as sodium hydroxide, to yield chalcones. researchgate.netacs.org These chalcones are characterized by the α,β-unsaturated ketone system and are of significant interest due to their wide range of biological activities. researchgate.netresearchgate.net
The reaction mechanism proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the stable chalcone (B49325) product. The use of different substituted acetophenones allows for the synthesis of a library of chalcone derivatives with varying electronic and steric properties. researchgate.net
Below is a table of representative chalcones synthesized from this compound:
| Reactant 2 (Ketone) | Chalcone Product Name |
| Acetophenone (B1666503) | 1-Phenyl-3-(5-(2-nitrophenoxy)furan-2-yl)prop-2-en-1-one |
| 4-Methylacetophenone | 1-(p-Tolyl)-3-(5-(2-nitrophenoxy)furan-2-yl)prop-2-en-1-one |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(5-(2-nitrophenoxy)furan-2-yl)prop-2-en-1-one |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(5-(2-nitrophenoxy)furan-2-yl)prop-2-en-1-one |
Oxime Formation
The carbonyl group of this compound can undergo condensation with hydroxylamine (B1172632) to form the corresponding oxime. This reaction is a standard method for the derivatization of aldehydes and ketones. The resulting compound, this compound oxime, can exist as syn and anti isomers. nih.gov The formation of oximes from related 5-(nitrophenyl)-2-furaldehydes has been reported, indicating the feasibility of this transformation. chempap.org
The reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to liberate the free hydroxylamine.
| Product Name | Isomerism |
| This compound oxime | Can exist as syn and anti isomers |
Cyclocondensation Reactions to Form Complex Heterocycles
The versatile reactivity of the aldehyde and the adjacent furan ring in this compound allows for its use in cyclocondensation reactions to construct more complex heterocyclic systems. For instance, condensation products with various nitrogen bases have been synthesized from related 5-(nitrophenyl)-2-furaldehydes, leading to furfurylidene derivatives. chempap.org These reactions often involve the initial formation of a Schiff base, followed by an intramolecular cyclization.
For example, reaction with hydrazides can lead to the formation of hydrazones, which can be further cyclized to form various five- or six-membered heterocyclic rings. chempap.org The specific outcome of the reaction depends on the nature of the condensing agent and the reaction conditions employed.
Reactivity of the Furan Ring
Electrophilic Aromatic Substitution on the Furan Moiety
The furan ring is an electron-rich aromatic system, making it more susceptible to electrophilic aromatic substitution than benzene. pearson.com The oxygen atom in the furan ring donates its lone pair of electrons to the aromatic system, increasing the electron density at the carbon atoms. pearson.comchemicalbook.com Electrophilic substitution on furan preferentially occurs at the C2 and C5 positions due to the greater stability of the resulting carbocation intermediate. chemicalbook.comquora.compearson.com
In this compound, the C5 position is already substituted. The aldehyde group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. However, the ether linkage at the C5 position is an activating group. The interplay of these electronic effects will direct any further electrophilic substitution to the C3 or C4 positions of the furan ring, with the exact regioselectivity depending on the specific electrophile and reaction conditions.
Potential for Ring Transformations (e.g., Diels-Alder reactions, theoretical considerations)
The furan ring can act as a diene in Diels-Alder reactions, a [4+2] cycloaddition with a dienophile. nih.gov This reaction is a powerful tool for the synthesis of six-membered rings and has been studied for various furan derivatives. nih.govrsc.orgresearchgate.netsemanticscholar.org The reactivity of the furan diene in a Diels-Alder reaction is influenced by the substituents on the ring. Electron-donating groups on the furan ring generally enhance its reactivity, while electron-withdrawing groups decrease it. rsc.orgtudelft.nl
For this compound, the presence of the electron-withdrawing aldehyde group at the C2 position is expected to decrease the reactivity of the furan ring as a diene in a normal electron-demand Diels-Alder reaction. tudelft.nl However, the reaction may still be possible with highly reactive dienophiles or under forcing conditions. The direct Diels-Alder reaction of furfural itself is generally thermodynamically unfavorable but can be promoted under certain conditions, such as in an aqueous medium. nih.govtudelft.nl
Transformations of the Nitrophenoxy Group
The nitrophenoxy group presents a reactive site for various chemical transformations, primarily centered around the nitro functional group. The most common transformation is the reduction of the nitro group to an amino group. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).
The resulting aminophenoxy derivative is a valuable intermediate for further synthetic modifications. The newly formed amino group can undergo a range of reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation to form amides, and alkylation. These transformations allow for the introduction of a wide variety of functional groups onto the phenyl ring, further expanding the synthetic utility of the original molecule.
Reduction of the Nitro Group to an Amino Group
The reduction of the nitro group on the phenyl ring of this compound to an amino group is a pivotal transformation, yielding 5-(2-Aminophenoxy)furan-2-carbaldehyde. This conversion is significant as it dramatically alters the electronic properties of the molecule, transforming an electron-withdrawing nitro group into an electron-donating amino group, which can subsequently influence the reactivity of the entire structure. Several established methods for the reduction of aromatic nitro compounds can be applied, with the choice of reagent being crucial to ensure chemoselectivity, particularly to avoid the reduction of the aldehyde functionality.
Commonly employed methods for such selective reductions include catalytic hydrogenation and the use of metallic reducing agents in acidic or neutral media.
Catalytic Hydrogenation:
Catalytic hydrogenation is a widely used and often clean method for the reduction of nitro groups. The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of a hydrogen source. For a substrate like this compound, careful control of reaction conditions is necessary to prevent the simultaneous reduction of the aldehyde group to an alcohol or even hydrogenolysis of the ether bond.
The general reaction is as follows:
Reaction Scheme for the catalytic hydrogenation of this compound.
Detailed studies on closely related nitrophenol derivatives have demonstrated the efficacy of catalysts like palladium on graphene (Pd/G) for achieving high yields in hydrogenation reactions. nih.govrsc.org The choice of solvent and hydrogen source (e.g., H₂ gas, hydrazine, or sodium borohydride in the presence of a catalyst) can significantly impact the reaction's outcome. nih.govyoutube.com
Table 1: Representative Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Observations |
| 5% Pd/C | H₂ | Acetic Acid/Water | Room Temperature | < 100 psi | High yields of aminophenols from nitrophenols. libretexts.org |
| 5% Pt/C | H₂ | Ethanol | 25 | 4 | Effective for reductive cyclization following nitro group reduction. youtube.com |
| Ni(acac)₂ | PMHS | Dioxane | Room Temperature | N/A | Chemoselective reduction of nitro groups in the presence of other reducible functionalities. |
| Pd/G | NaBH₄ | Water | Room Temperature | N/A | High activity and stability for nitrophenol reduction. nih.govrsc.org |
Reduction with Metallic Reagents:
Another common approach involves the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium, or tin(II) chloride (SnCl₂) in various solvents. Stannous chloride (SnCl₂) is a particularly mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functions like aldehydes. commonorganicchemistry.com
The reaction with SnCl₂ typically proceeds in a protic solvent like ethanol or ethyl acetate. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with subsequent protonation steps leading to the formation of the corresponding aniline derivative.
A general procedure using SnCl₂ would involve dissolving the nitro compound in a suitable solvent and then adding an excess of SnCl₂·2H₂O. The reaction mixture is often heated to ensure complete conversion.
Table 2: Typical Conditions for SnCl₂ Reduction of Aromatic Nitro Compounds
| Substrate Type | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Nitrophenyl Ketones | SnCl₂·2H₂O | Ethanol | Reflux | 4 | >90 |
| Polyfunctional Nitrophenyl Glycopyranosides | SnCl₂·2H₂O | Ethanol | Ultrasonic Vibration | 1-2 | 80-92 |
| N-Alkyl-5-nitroindazoles | Anhydrous SnCl₂ | Ethanol | 60 | - | Moderate to Good |
For this compound, the use of SnCl₂ in ethanol would be a promising method to selectively obtain 5-(2-Aminophenoxy)furan-2-carbaldehyde while preserving the aldehyde group.
Electrophilic Substitution on the Phenyl Ring: Substituent Effects and Regioselectivity
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents on the ring: the nitro group (-NO₂) and the furanoxy group (-O-furan).
The nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both inductive and resonance effects. Conversely, the furanoxy group, being an ether, is an activating group and an ortho-, para-director. This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring via resonance, thereby stabilizing the arenium ion intermediate formed during ortho and para attack.
The interplay of these opposing effects determines the position of substitution. The activating ortho-, para-directing effect of the furanoxy group is generally stronger than the deactivating meta-directing effect of the nitro group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the furanoxy group.
Considering the structure of this compound, the positions on the phenyl ring are numbered as follows:
Numbering of the phenyl ring in this compound for discussing regioselectivity.
The nitro group is at the C2 position. The furanoxy group is at the C1 position. The positions ortho to the furanoxy group are C2 and C6, and the para position is C4. The position meta to the nitro group is C4 and C6.
Position 6: This position is ortho to the activating furanoxy group and meta to the deactivating nitro group.
Position 4: This position is para to the activating furanoxy group and meta to the deactivating nitro group.
Position 5: This position is meta to the furanoxy group and ortho to the nitro group.
Position 3: This position is ortho to the nitro group and meta to the furanoxy group.
Based on the general principles of electrophilic aromatic substitution, the incoming electrophile will preferentially attack the positions that are most activated and where the intermediate carbocation is most stabilized. Therefore, substitution is most likely to occur at positions 4 and 6, which are para and ortho to the strongly activating furanoxy group, respectively. Between these two, the para position (C4) is often favored due to reduced steric hindrance compared to the ortho position (C6), which is adjacent to the bulky furanoxy group. Substitution at positions 3 and 5 is highly disfavored due to the deactivating effect of the nitro group and the less favorable resonance stabilization of the corresponding arenium ions.
Halogenation:
A common electrophilic substitution reaction is halogenation, for instance, bromination. The bromination of aromatic ethers often proceeds readily in the presence of a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. nih.gov
Table 3: Predicted Regioselectivity of Electrophilic Bromination on this compound
| Electrophile | Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |
| Br⁺ | NBS, MeCN | 5-(4-Bromo-2-nitrophenoxy)furan-2-carbaldehyde | 5-(6-Bromo-2-nitrophenoxy)furan-2-carbaldehyde |
| Cl⁺ | NCS, MeCN | 5-(4-Chloro-2-nitrophenoxy)furan-2-carbaldehyde | 5-(6-Chloro-2-nitrophenoxy)furan-2-carbaldehyde |
The regioselectivity is primarily governed by the powerful activating and para-directing nature of the ether linkage. Studies on the bromination of similar substituted aromatic compounds confirm that the position para to the activating group is generally the major product. nih.govrsc.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework can be assembled.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. For this compound, the spectra would exhibit distinct signals corresponding to the aldehyde, furan, and nitrophenyl moieties.
The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The furan ring protons would present as two doublets. The proton at the C3 position, adjacent to the electron-withdrawing aldehyde group, would likely resonate at a lower field (around δ 7.3-7.5 ppm) than the proton at the C4 position (around δ 6.7-6.9 ppm). The protons of the 2-nitrophenyl group would display a complex multiplet pattern in the aromatic region (δ 7.0-8.2 ppm), influenced by their relative positions to the nitro group and the ether linkage.
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 175-185 ppm. The carbons of the furan and nitrophenyl rings would resonate in the δ 110-160 ppm range. The carbon atom (C5) of the furan ring attached to the phenoxy group and the carbon atom (C2) of the phenyl ring attached to the ether oxygen would be significantly influenced by the oxygen's electronegativity.
Predicted ¹H and ¹³C NMR Chemical Shifts (Note: As direct experimental data for the title compound is not publicly available, these are predicted values based on analysis of similar structures such as 5-(2-nitrophenyl)furfural and phenyl ethers.) sigmaaldrich.compressbooks.pub
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 9.6 - 9.8 (s) | 177 - 180 |
| Furan H-3 | 7.4 - 7.6 (d) | 125 - 128 |
| Furan H-4 | 6.8 - 7.0 (d) | 112 - 115 |
| Nitrophenyl H-3' | 7.6 - 7.8 (m) | 120 - 123 |
| Nitrophenyl H-4' | 7.2 - 7.4 (m) | 126 - 129 |
| Nitrophenyl H-5' | 7.7 - 7.9 (m) | 124 - 127 |
| Nitrophenyl H-6' | 8.0 - 8.2 (m) | 133 - 136 |
| Furan C-2 | - | 152 - 155 |
| Furan C-5 | - | 158 - 162 |
| Furan O-1 | - | - |
| Nitrophenyl C-1' | - | 150 - 154 |
| Nitrophenyl C-2' | - | 139 - 142 |
| Ether C-O | - | 50 - 80 (for ether carbons) pressbooks.pub |
s = singlet, d = doublet, m = multiplet
To confirm the assignments made from 1D NMR and to establish the complete molecular connectivity, a suite of 2D NMR experiments is employed.
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. chempap.org For this compound, a cross-peak between the furan protons H-3 and H-4 would be expected, confirming their neighborly relationship on the furan ring. It would also help delineate the coupling network within the nitrophenyl ring. chempap.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbon atom they are attached to. chempap.org This technique allows for the unambiguous assignment of each carbon atom that bears a proton. For example, the signal for the aldehyde proton at ~9.7 ppm would correlate with the carbon signal at ~178 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. chempap.org It is crucial for connecting the different fragments of the molecule. Key correlations would be expected from the aldehyde proton to the furan ring carbons C-2 and C-3. Furthermore, HMBC would show correlations between the furan protons and the carbons of the nitrophenyl ring through the ether oxygen, confirming the phenoxy-furan linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's preferred conformation. A NOESY experiment could reveal spatial proximity between the furan proton H-4 and a proton on the nitrophenyl ring, providing insight into the rotational orientation around the ether bond.
Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a key method for clarifying reaction mechanisms and assigning NMR signals definitively. jocpr.comresearchgate.net Synthesizing an analogue of the title compound where the aldehyde proton is replaced by a deuterium atom (furan-2-carbaldehyde-d being a precursor) would provide significant mechanistic insights. jocpr.com
In the ¹H NMR spectrum of the deuterated analogue, the characteristic singlet for the aldehyde proton between δ 9-10 ppm would be absent. In the ¹³C NMR spectrum, the signal for the aldehyde carbon would be dramatically affected; the typical singlet would become a triplet (due to coupling with deuterium, which has a spin I=1) and would be shifted slightly upfield. This isotopic shift provides conclusive evidence for the assignment of the carbonyl carbon. jocpr.com For instance, in studies of furan-2-carbaldehyde-d, an isotopic shift for the aldehyde carbon signal of approximately 20.6 Hz was observed. jocpr.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the functional groups present in a compound.
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.
Carbonyl Group (C=O): A strong, sharp absorption band for the aldehyde carbonyl stretching vibration is expected in the IR spectrum, typically in the range of 1680-1710 cm⁻¹.
Nitro Group (NO₂): The nitrophenyl moiety gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1500-1550 cm⁻¹ and a symmetric stretch between 1340-1370 cm⁻¹.
Furan Ring: The furan ring itself has characteristic vibrations. These include C-H stretching above 3100 cm⁻¹, C=C stretching in the 1500-1600 cm⁻¹ region, and ring breathing/deformation modes. Bands around 1225 cm⁻¹ and 1020 cm⁻¹ are often considered characteristic of the furan ring.
Aryl Ether Linkage (C-O-C): Ethers show strong C-O stretching absorptions. For phenyl alkyl ethers, two distinct bands are typically observed: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹. pressbooks.pub
Expected Characteristic Vibrational Frequencies (Note: Values are based on data for furan derivatives, nitrophenyl compounds, and aryl ethers.) pressbooks.pubjocpr.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aldehyde (R-CHO) | C=O stretch | 1680 - 1710 | Strong |
| C-H stretch | 2810 - 2850 & 2710 - 2750 | Medium, often two bands | |
| Nitrophenyl (Ar-NO₂) | Asymmetric NO₂ stretch | 1500 - 1550 | Strong |
| Symmetric NO₂ stretch | 1340 - 1370 | Strong | |
| Aryl Ether (Ar-O-R) | Asymmetric C-O-C stretch | 1230 - 1270 | Strong |
| Symmetric C-O-C stretch | 1020 - 1070 | Strong | |
| Furan Ring | =C-H stretch | ~3125 | Medium |
| C=C stretch | 1500 - 1600 | Medium-Strong | |
| Ring vibrations | ~1225, ~1020 | Medium |
Subtle variations in vibrational spectra can offer clues about the molecule's conformation. The relative orientation of the nitrophenyl ring with respect to the furan ring can be influenced by steric and electronic factors. Different rotational isomers (conformers) may exist in equilibrium, and these might be distinguishable by slight shifts in the frequencies of the carbonyl and ether bands in the IR spectrum. For example, studies on furfural have identified different vibrational modes for its OO-cis and OO-trans conformers. researchgate.net Probing these frequencies under different conditions (e.g., temperature, solvent polarity) can provide thermodynamic information about the conformational preferences. Furthermore, intermolecular interactions such as π-π stacking between the aromatic and furan rings in the solid state would lead to shifts in the vibrational frequencies of the ring modes compared to the spectrum in a dilute solution.
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathways
No published mass spectrometry data, including high-resolution mass spectrometry (HRMS) or detailed fragmentation analysis, is available for this compound.
Specific HRMS data for this compound has not been reported in the reviewed scientific literature.
Detailed studies on the mass spectral fragmentation pathways of this compound are not present in the available literature.
X-ray Crystallography for Solid-State Structural Determination
No crystallographic data has been published for this compound. Consequently, an analysis of its molecular geometry and supramolecular interactions based on single-crystal X-ray diffraction is not possible at this time.
Without a determined crystal structure, an analysis of the crystal packing and any existing supramolecular interactions, such as hydrogen bonds or π-π stacking, cannot be conducted.
Electronic Structure and Quantum Chemical Analysis
Quantum chemical analyses are fundamental to understanding the intrinsic properties of a molecule. For this compound, these investigations reveal how the arrangement of its atoms and the distribution of electrons influence its chemical behavior.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations for this compound would typically be employed to determine its optimized molecular geometry, bond lengths, and bond angles in the ground state.
While specific DFT studies on this compound are not prevalent in the literature, analysis of its constituent parts—a furan ring, a nitrophenyl group, and an aldehyde function connected by an ether linkage—allows for educated predictions. The molecule is expected to have a largely planar structure, although some torsion is expected around the ether linkage and the bond connecting the phenyl ring to the nitro group. The electron-withdrawing nature of the nitro (-NO₂) and aldehyde (-CHO) groups, combined with the electron-donating character of the furan and phenoxy rings, would create a significant dipole moment and influence the electronic distribution across the molecule.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species.
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction. For this compound, the HOMO is expected to be located primarily on the electron-rich furan and phenoxy ring systems. These areas represent the most probable sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital that is most likely to accept electrons. The strong electron-withdrawing properties of the nitro group and the aldehyde group suggest that the LUMO will be localized on these parts of the molecule. Consequently, these regions are the most susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap implies higher reactivity.
Electrostatic Potential Surface Mapping
An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. The ESP map illustrates regions of negative and positive electrostatic potential.
For this compound, the ESP map would show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the electronegative oxygen atoms of the nitro group, the ether linkage, and the carbonyl group of the aldehyde. These sites are attractive to electrophiles.
Positive Potential (Blue): Regions of low electron density, typically found around the hydrogen atoms of the aromatic rings. These areas are susceptible to interaction with nucleophiles.
This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other reactants.
Thermodynamic Properties and Energy Landscapes
The thermodynamic properties of this compound and its isomers are crucial for understanding their stability and the energy changes associated with their reactions. Experimental techniques, such as bomb calorimetry and Knudsen's effusion method, have been used to determine these properties for the closely related isomer, 5-(2-nitrophenyl)furan-2-carbaldehyde. nih.govnih.gov
Calculation of Standard Molar Formation Enthalpies (Gas and Condensed Phases)
The standard molar enthalpy of formation (ΔfHm°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For 5-(2-nitrophenyl)furan-2-carbaldehyde, the enthalpy of formation in the crystalline (condensed) phase has been determined experimentally. nih.govnih.gov This value, combined with the enthalpy of sublimation, allows for the calculation of the enthalpy of formation in the gaseous phase. nih.gov
| Property | Value (kJ mol⁻¹) |
| Standard Molar Enthalpy of Formation (crystalline) | -156.9 ± 5.5 |
| Standard Molar Enthalpy of Formation (gas) | -51.7 ± 6.0 |
Table 1: Standard molar formation enthalpies for 5-(2-nitrophenyl)furan-2-carbaldehyde at T = 298.15 K. Data sourced from Chemistry Central Journal (2015). nih.gov
Determination of Combustion and Sublimation Enthalpies
The standard molar enthalpy of combustion (ΔcHm°) is the heat released when one mole of a substance undergoes complete combustion with oxygen. This value is typically determined using a bomb calorimeter. nih.govlpnu.ua The enthalpy of sublimation (ΔgcrHm°) is the energy required to change one mole of a substance from a solid to a gaseous state and can be determined from vapor pressure measurements. nih.govnih.gov
| Property | Value (kJ mol⁻¹) |
| Standard Molar Enthalpy of Combustion (crystalline) | -5100.8 ± 5.4 |
| Standard Molar Enthalpy of Sublimation | 105.2 ± 5.7 |
Table 2: Standard molar combustion and sublimation enthalpies for 5-(2-nitrophenyl)furan-2-carbaldehyde at T = 298.15 K. Data sourced from Chemistry Central Journal (2015) and Dibrivnyi et al. (2016). nih.govresearchgate.net
Isomerization Thermodynamics and Energy Barriers (for potential conformers or analogues)
The thermodynamic properties of 5-(2-nitrophenyl)furan-2-carbaldehyde and its isomers have been a subject of detailed investigation to understand their relative stabilities and the energetic requirements for their interconversion. Experimental techniques, such as Knudsen's effusion method, have been employed to determine the temperature dependence of the saturated vapor pressure of these compounds. nih.govexlibrisgroup.com This data is crucial for calculating key thermodynamic parameters like the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation at 298.15 K. nih.govnih.gov
For instance, the standard molar enthalpies of formation in the crystalline state at 298.15 K have been determined indirectly from the standard molar combustion enthalpy, which is obtained through bomb calorimetry. nih.govexlibrisgroup.com These experimental values provide a solid foundation for theoretical calculations and offer insights into the practical aspects of synthesis, purification, and application of these compounds. nih.govexlibrisgroup.com
A study on the cis-trans isomerization of a related compound, (5-nitro-2-furyl)acrylamide, revealed that the process can be initiated by biological reducing agents. nih.gov This suggests that the electronic properties of the nitrophenyl-furan scaffold can influence its conformational dynamics. nih.gov While direct studies on the isomerization energy barriers of this compound are not extensively available, the data on its isomers provide valuable benchmarks.
The thermodynamic data for the sublimation of 5-(2-nitrophenyl)furan-2-carbaldehyde are presented below:
| Thermodynamic Parameter | Value | Units |
| Temperature Range (K) | 357.3 | K |
| ΔHsub | 105.2 ± 5.7 | kJ·mol⁻¹ |
| ΔSsub | 189 ± 16 | J·mol⁻¹·K⁻¹ |
| Data sourced from a study on the thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. researchgate.net |
Application of Group Additivity Methods for Property Estimation
Group additivity methods are valuable computational tools for estimating the thermochemical properties of organic compounds, including this compound and its analogues. lpnu.ua These methods are based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups. sci-hub.ru
The standard molar formation enthalpies of 5-(2-nitrophenyl)furan-2-carbaldehyde in the crystalline state, determined experimentally, have been compared with values calculated using additive methods. lpnu.uaresearchgate.net This comparison helps in refining the group contribution values and assessing the accuracy of these predictive models for this class of compounds. The analysis of such data allows for the calculation of important parameters like the enthalpy of formation of free radicals and the energy of chemical bonds. nih.gov
For furanic compounds, specific group additivity schemes have been developed to accurately estimate thermochemical properties. colab.ws It has been found that standard group additivity models developed for open-chain molecules may not be accurate for furanics, necessitating the development of new group values that account for the unique electronic and structural features of the furan ring and its interactions with substituents. colab.ws
The heat capacities in the solid and liquid states for 5-(2-nitrophenyl)furan-2-carbaldehyde have been calculated using additive methods, yielding the following values: nih.gov
| State | Cp,m° (298.15 K) | Units |
| Solid (cr) | 289.3 | J·mol⁻¹·K⁻¹ |
| Liquid (l) | 332.9 | J·mol⁻¹·K⁻¹ |
| Data sourced from a study on the thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. nih.gov |
Reaction Mechanism Studies and Transition State Elucidation
Computational Modeling of Reaction Pathways and Energy Profiles
Computational modeling plays a pivotal role in elucidating the reaction mechanisms involving this compound. While specific computational studies detailing the reaction pathways of this exact molecule are not extensively documented in the provided results, the principles can be inferred from studies on related furan derivatives. For instance, the synthesis of 5-phenyl-2-furaldehyde (B76939) often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net Computational studies on such reactions would involve modeling the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, to determine the energy profile and identify the rate-determining step.
The synthesis of substituted furans can proceed through various pathways, and computational modeling can help to understand the feasibility of these routes. For example, the Vilsmeier-Haack reaction of 2-phenylfuran (B99556) to produce 5-phenyl-2-furaldehyde involves the formation of a Vilsmeier reagent and its subsequent electrophilic attack on the furan ring. researchgate.net Density Functional Theory (DFT) calculations could be employed to model the transition states and intermediates along this reaction coordinate, providing insights into the regioselectivity and reaction kinetics.
Prediction of Kinetic and Thermodynamic Control in Reactions
The concepts of kinetic and thermodynamic control are fundamental in predicting the outcome of chemical reactions where multiple products can be formed. dalalinstitute.comwikipedia.org In the context of synthesizing substituted furans, the reaction conditions can be tuned to favor either the kinetically or thermodynamically controlled product. mdpi.com
A kinetically controlled reaction is one where the product that is formed the fastest predominates, which corresponds to the reaction pathway with the lowest activation energy. dalalinstitute.comwikipedia.org Conversely, a thermodynamically controlled reaction yields the most stable product, which corresponds to the product with the lowest Gibbs free energy. dalalinstitute.comwikipedia.org
In the synthesis of 2,5-disubstituted furans from certain precursors, it has been demonstrated that the furan product is the result of thermodynamic control, while an alternative ynone product is kinetically favored. mdpi.com This was established by observing that longer reaction times led to an increased yield of the furan, indicating that it is the more stable product and that the reaction is reversible, allowing for the eventual formation of the thermodynamic product. mdpi.com The choice of solvent and reaction time are critical parameters that can be adjusted to selectively obtain the desired isomer. mdpi.com
An energy profile diagram illustrating the concepts of kinetic and thermodynamic control is presented below:
| Product | Activation Energy | Product Stability | Controlling Factor |
| Kinetic Product | Lower | Less Stable | Reaction Rate |
| Thermodynamic Product | Higher | More Stable | Equilibrium |
| This table illustrates the general principles of kinetic versus thermodynamic control. dalalinstitute.comwikipedia.org |
Molecular Modeling of Intermolecular Interactions
Docking Studies to Probe Non-Covalent Interactions with Chemical/Biological Targets (focused on the chemical basis of interaction)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger biological target such as a protein. This method is instrumental in understanding the non-covalent interactions that govern molecular recognition. While specific docking studies for this compound are not detailed in the provided search results, the chemical features of this compound suggest its potential for various intermolecular interactions.
The furan ring, the nitro group, the ether linkage, and the aldehyde group all present opportunities for non-covalent interactions. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The aldehyde group can also form hydrogen bonds and potentially covalent interactions through Schiff base formation with amine groups on a biological target.
Computational and Theoretical Chemistry Investigations of 5 2 Nitrophenoxy Furan 2 Carbaldehyde
Hammett Constant Correlations for Substituent Effects on Reactivity
A thorough review of available scientific literature reveals a notable absence of specific studies on Hammett constant correlations for 5-(2-Nitrophenoxy)furan-2-carbaldehyde. Research providing kinetic or thermodynamic data for a series of substituted analogues of this compound, which is a prerequisite for establishing a Hammett plot and determining the corresponding reaction constant (ρ), could not be located. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of how substituents on an aromatic ring influence the rate or equilibrium constant of a reaction. This is expressed by the equation:
log(k/k₀) = σρ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which is specific to each substituent and its position (meta or para) on the ring. It reflects the electronic influence (both inductive and resonance effects) of the substituent.
ρ (rho) is the reaction constant, which is characteristic of a particular reaction and indicates the sensitivity of that reaction to substituent effects.
While direct experimental or computational data for Hammett correlations of this compound is not available, a theoretical discussion can be framed based on the known principles of the Hammett equation and the electronic properties of the constituent moieties.
For a hypothetical reaction involving the aldehyde group of this compound, such as a nucleophilic addition, the reactivity would be influenced by substituents on the phenoxy ring. The ether linkage allows for the transmission of electronic effects from the phenoxy ring to the furan (B31954) ring and subsequently to the reactive aldehyde center.
Expected Trends Based on Substituent Constants:
To illustrate the potential application of a Hammett analysis, one could consider a hypothetical series of compounds with varying substituents (X) at the para-position of the phenoxy ring.
| Substituent (X) | Hammett Constant (σp) | Expected Effect on Reactivity (Nucleophilic Addition to Aldehyde) |
| -OCH₃ | -0.27 | Decrease |
| -CH₃ | -0.17 | Decrease |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Increase |
| -CN | 0.66 | Significant Increase |
| -NO₂ | 0.78 | Very Significant Increase |
Table 1: Hypothetical Hammett Correlation Data for a Nucleophilic Addition to Substituted 5-(phenoxy)furan-2-carbaldehydes. The Hammett constants (σp) are standard literature values.
Interpretation of Hypothetical Data:
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), have negative σ values. These groups would be expected to increase the electron density on the furan ring and at the aldehyde's carbonyl carbon, thereby destabilizing the transition state for nucleophilic attack and decreasing the reaction rate compared to the unsubstituted compound.
Electron-withdrawing groups (EWGs) , such as chloro (-Cl), cyano (-CN), and nitro (-NO₂), have positive σ values. These groups would decrease the electron density at the reaction center, making the carbonyl carbon more electrophilic and thus accelerating the rate of nucleophilic addition. The magnitude of this rate enhancement would be expected to correlate with the value of the σ constant.
A plot of log(k/k₀) versus the σ values for a series of such reactions would be expected to yield a straight line, the slope of which would be the reaction constant, ρ. A positive ρ value would indicate that the reaction is facilitated by electron-withdrawing groups, which is typical for nucleophilic attacks on carbonyl compounds. The magnitude of ρ would quantify the sensitivity of the reaction to these electronic effects.
Derivatization and Structural Modification of the 5 2 Nitrophenoxy Furan 2 Carbaldehyde Scaffold
Synthesis of Novel Heterocyclic Systems
The aldehyde functionality of 5-(2-nitrophenoxy)furan-2-carbaldehyde serves as a key handle for the construction of more complex heterocyclic structures through condensation reactions. These reactions lead to the formation of new ring systems, significantly expanding the chemical space accessible from this starting material.
Pyrazole (B372694) and Isoxazoline (B3343090) Ring Annulations
The synthesis of pyrazole and isoxazoline rings from the this compound scaffold typically proceeds through a chalcone (B49325) intermediate. The initial step involves a Claisen-Schmidt condensation of the starting aldehyde with an appropriate ketone to form an α,β-unsaturated ketone, also known as a chalcone. ipb.ptacs.org
Table 1: Synthesis of Pyrazole and Isoxazoline Derivatives
| Derivative | Reagent | Reaction Type | Reference |
|---|---|---|---|
| Pyrazoline | Hydrazine (B178648) hydrate (B1144303) | Cyclocondensation | ipb.pt |
The resulting chalcone can then undergo cyclocondensation with hydrazine hydrate to yield a pyrazoline, a partially saturated form of pyrazole. ipb.pt The Knorr pyrazole synthesis, a well-established method, involves the reaction of a 1,3-dicarbonyl compound with hydrazine, which can be conceptually related to the cyclization of the chalcone precursor. youtube.com Subsequent oxidation of the pyrazoline can lead to the aromatic pyrazole ring.
Similarly, treatment of the chalcone intermediate with hydroxylamine (B1172632) hydrochloride can afford isoxazoline derivatives. ipb.ptorganic-chemistry.org The formation of the isoxazoline ring occurs through the reaction of the α,β-unsaturated ketone with hydroxylamine. ipb.pt A variety of methods exist for the synthesis of isoxazolines, including the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. organic-chemistry.org
Thiazole (B1198619) and Triazole Containing Conjugates
The this compound scaffold can be elaborated to include thiazole and triazole moieties, leading to conjugates with potentially enhanced biological activities.
The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. youtube.com To incorporate a thiazole ring starting from this compound, the aldehyde could first be converted to an α-haloketone. This can be achieved through various synthetic steps, such as a Grignard reaction to form a secondary alcohol, followed by oxidation to a ketone and subsequent α-halogenation. The resulting α-haloketone can then be reacted with a thioamide to construct the thiazole ring.
The incorporation of a triazole ring can be achieved through several synthetic routes. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov To utilize this method, the aldehyde group of this compound can be converted into either an azide (B81097) or an alkyne functionality. For example, reduction of the aldehyde to an alcohol, followed by conversion to an alkyl halide, would allow for substitution with sodium azide to introduce the azide group. Alternatively, the aldehyde could be converted to a terminal alkyne via the Corey-Fuchs reaction. The resulting azide or alkyne derivative can then be reacted with a corresponding alkyne or azide partner to form the 1,4-disubstituted 1,2,3-triazole ring. nih.gov A series of novel pyrazole and triazole derivatives containing a 5-phenyl-2-furan moiety have been synthesized, highlighting the interest in these heterocyclic combinations. nih.gov
Development of Conjugated Systems (e.g., Chalcones, Propenones)
The aldehyde group of this compound is readily employed in condensation reactions to generate extended conjugated systems, such as chalcones and other propenones. These molecules are of significant interest due to their diverse biological activities. acs.orgnih.gov
The most common method for the synthesis of chalcones is the Claisen-Schmidt condensation. ipb.ptnih.gov This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this context, this compound would react with an appropriate acetophenone (B1666503) or other ketone in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield the corresponding chalcone. nih.govasianpubs.org
Table 2: Synthesis of Chalcone Derivatives
| Reactant | Catalyst | Reaction Type | Reference |
|---|---|---|---|
| Substituted Acetophenone | KOH | Claisen-Schmidt Condensation | nih.gov |
These chalcones, which are 1,3-diaryl-2-propen-1-ones, possess a characteristic α,β-unsaturated carbonyl system that serves as a versatile precursor for the synthesis of other heterocyclic compounds. jocpr.com The synthesis of a variety of chalcones from substituted furan-2-carbaldehydes has been reported, demonstrating the broad applicability of this reaction. acs.orgasianpubs.org
Preparation of Functionalized Alcohols, Carboxylic Acids, and Esters
The aldehyde functionality of this compound can be readily transformed into other important functional groups, such as alcohols, carboxylic acids, and esters, further diversifying the range of accessible derivatives.
The reduction of the aldehyde group to a primary alcohol, 5-((2-nitrophenoxy)methyl)furan-2-methanol, can be achieved using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically sufficient for this transformation, selectively reducing the aldehyde without affecting the nitro group or the aromatic rings.
Conversely, oxidation of the aldehyde to a carboxylic acid, 5-(2-nitrophenoxy)furan-2-carboxylic acid, can be accomplished using various oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The choice of oxidant would need to be carefully considered to avoid unwanted side reactions on the electron-rich furan (B31954) ring or the nitro-substituted phenyl ring. The thermodynamic properties of 5-(nitrophenyl)-furan-2-carboxylic acids have been studied, indicating the stability of these compounds. researchgate.net
Once the carboxylic acid is obtained, it can be converted to a variety of esters through esterification. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the corresponding ester. The synthesis of 4-(5-aryl-2-furoyl)morpholines has been achieved from the corresponding acyl chlorides, demonstrating this synthetic route. pensoft.net
Design and Synthesis of Isotopic Analogues for Chemical Probes
Isotopically labeled compounds are invaluable tools in various scientific disciplines, including for tracking compounds, elucidating metabolic pathways, and understanding reaction mechanisms. mdpi.com The synthesis of isotopic analogues of this compound, particularly deuterated versions, can provide powerful chemical probes.
A key position for isotopic labeling is the aldehyde proton. The synthesis of furan-2-carbaldehyde-d, where the aldehyde proton is replaced by deuterium (B1214612), has been achieved in high yield. mdpi.comresearchgate.net One effective method involves a Vilsmeier-Haack type formylation of furan using deuterated dimethylformamide (DMF-d₇) as the deuterium source. mdpi.comresearchgate.net This approach could be adapted for the synthesis of deuterated this compound.
Table 3: Synthesis of Deuterated Furan-2-carbaldehyde
| Deuterium Source | Reaction Type | Key Features | Reference |
|---|
This method offers a direct and efficient route to introduce a deuterium label at the formyl position, providing a valuable tool for mechanistic studies or as an internal standard in analytical methods. The resulting deuterated aldehyde can then be used in the derivatization reactions described in the preceding sections to generate a wide array of isotopically labeled probes.
Advanced Applications in Organic Synthesis and Chemical Research
Utility as a Synthon in Multi-Step Organic Synthesis
In the strategic planning of complex chemical syntheses, known as retrosynthetic analysis, molecules are conceptually broken down into fragments called synthons. scribd.com 5-(2-nitrophenyl)furan-2-carbaldehyde is a highly useful synthon because its furan (B31954) ring and aldehyde group can participate in a wide array of chemical reactions. The furan moiety itself is a versatile precursor for various five-, six-, and seven-membered ring systems, highlighting its significant role as a foundational building block in synthetic chemistry. acs.org
Precursor for Advanced Fine Chemicals
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals. The aldehyde group of 5-(2-nitrophenyl)furan-2-carbaldehyde is a key functional group that allows for its use as a precursor to a variety of advanced fine chemicals. chempap.org
Researchers have demonstrated that this compound can be readily condensed with various nitrogen-containing bases to produce a range of furfurylidene derivatives. chempap.org For instance, reaction with thiosemicarbazide (B42300) and semicarbazide (B1199961) hydrochloride yields the corresponding thiosemicarbazone and semicarbazone, respectively. chempap.org These types of condensation reactions are efficient, often proceeding in high yields in an ethanol (B145695) solvent. chempap.org Notably, many of the synthesized 5-(nitrophenyl)-2-furfurylidene hydrazones have shown promising tuberculostatic activity, positioning them as valuable fine chemicals in medicinal chemistry research. chempap.org
| Reactant | Resulting Derivative |
| Thiosemicarbazide | 5-(2-nitrophenyl)-2-furfurylidene thiosemicarbazone chempap.org |
| Semicarbazide hydrochloride | 5-(2-nitrophenyl)-2-furfurylidene semicarbazone chempap.org |
Intermediate in the Design of Complex Organic Molecules
An intermediate is a molecule formed from reactants that reacts further to give the final products of a chemical reaction. 5-(2-nitrophenyl)furan-2-carbaldehyde serves as a crucial intermediate in multi-step synthetic pathways aimed at creating structurally complex organic molecules. chempap.orgresearchgate.net Its bifunctional nature allows for sequential modifications, enabling the construction of elaborate molecular architectures. The compound is a foundational element in the synthesis of various condensation products that serve as scaffolds for further chemical exploration. chempap.org
Contributions to Structure-Reactivity Relationship Studies
Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. 5-(2-nitrophenyl)furan-2-carbaldehyde and its isomers are valuable tools for such investigations. Detailed thermodynamic studies have been performed on 5-(2-nitrophenyl)furan-2-carbaldehyde and its related 3-nitro and 4-nitro isomers to determine properties like their enthalpies of combustion and sublimation. nih.govresearchgate.net
Exploration of Molecular Diversity via Scaffold Derivatization
Scaffold derivatization is a strategy used in medicinal and materials chemistry to create a library of related compounds from a common core structure, or scaffold. This approach allows for the systematic exploration of a defined chemical space to discover molecules with desired properties. The 5-(nitrophenyl)furan-2-carbaldehyde framework is an excellent scaffold for generating molecular diversity. chempap.org
The aldehyde functional group is particularly amenable to a wide range of chemical transformations. Scientists have synthesized series of derivatives by condensing 5-(nitrophenyl)-2-furaldehydes with various nitrogen bases, creating libraries of new compounds. chempap.org This strategy was employed to systematically modify the structure in an effort to enhance biological activity, such as tuberculostatic properties. chempap.org This demonstrates how the core scaffold can be decorated with different chemical moieties to fine-tune its function. The general principle of using furan-2-carbaldehydes as starting points for creating diverse sets of molecules, such as acrylohydrazides, further highlights the utility of this scaffold in generating chemical novelty. peerj.com
Development of New Catalytic Systems for its Transformations
The synthesis of 5-aryl-2-furaldehydes, including the nitrophenyl variant, often relies on powerful catalytic methods. Palladium-catalyzed cross-coupling reactions are particularly important for forming the crucial carbon-carbon bond between the furan ring and the aromatic ring. researchgate.net While specific studies on developing new catalysts using 5-(2-nitrophenyl)furan-2-carbaldehyde as the primary substrate are not extensively detailed, the synthesis of this compound and its analogues is intrinsically linked to advances in catalysis. Furthermore, there is ongoing research into the use of heterogeneous catalysts to produce organonitrogen chemicals from oxygen-containing feedstocks like furan derivatives, a field relevant to the sustainable production of such compounds. lpnu.ua
Applications in Chemical Sensing and Materials Science Research
While direct applications of 5-(2-nitrophenyl)furan-2-carbaldehyde in chemical sensing and materials science are still emerging, its structural components suggest potential in these areas. Furan-based compounds are recognized as important starting materials for the synthesis of polymeric materials. mdpi.com The combination of a furan ring with a nitroaromatic system introduces electronic features, such as electron-withdrawing properties and chromophoric characteristics, that could be exploited. These features are often desirable in the design of nonlinear optical materials or charge-transfer complexes. Although specific research on this compound for sensors or advanced materials is not yet widespread, its unique scaffold presents opportunities for future exploration in these domains.
Future Research Trajectories and Challenges
In-Depth Mechanistic Understanding of Complex Transformations
While the synthesis of related compounds has been reported, a detailed mechanistic understanding of the formation and subsequent transformations of 5-(2-Nitrophenoxy)furan-2-carbaldehyde is often presumed rather than proven. Future research should employ a combination of experimental and computational techniques to elucidate reaction mechanisms. For instance, kinetic studies, in-situ spectroscopic monitoring (e.g., NMR, IR), and the identification of reaction intermediates and byproducts can provide crucial insights. Density Functional Theory (DFT) calculations can be used to model reaction pathways, transition states, and activation energies, thereby complementing experimental findings and guiding the optimization of reaction conditions. A deeper mechanistic understanding is paramount for improving reaction yields, controlling selectivity, and preventing the formation of undesired side products.
Exploration of Novel Reactivity Patterns and Unconventional Catalysis
The inherent reactivity of the aldehyde and the nitro-activated aromatic ring in this compound offers a platform for exploring novel chemical transformations. The aldehyde group is a versatile handle for a wide array of reactions, including but not limited to, reductive aminations, Wittig reactions, and various condensation reactions to construct more complex molecular architectures. The electron-withdrawing nitro group can influence the reactivity of the phenoxy ring and may also be a functional group that can be transformed, for example, through reduction to an amine, opening up further derivatization possibilities.
Future research should also venture into unconventional catalysis. This could involve photoredox catalysis to enable novel bond formations under mild conditions or the use of organocatalysis to achieve enantioselective transformations of the aldehyde moiety. The exploration of dual catalytic systems, where two different catalysts work in concert to promote a cascade reaction, could lead to the rapid assembly of complex molecules from this versatile building block.
Predictive Modeling for Rational Design of Derivatives with Tailored Chemical Functionality
To accelerate the discovery of new derivatives with specific, desired properties, a shift from traditional trial-and-error synthesis to a more rational, predictive modeling-based approach is necessary. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their chemical reactivity, stability, or potential biological activity. Machine learning algorithms, trained on datasets of known compounds, can be employed to predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This in-silico-first approach can significantly reduce the time and resources required for the development of new functional molecules.
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)
The translation of optimized synthetic routes from batch to continuous flow processes represents a significant advancement in chemical manufacturing. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling potentially hazardous reagents, and the potential for straightforward scalability. Future work should focus on adapting the synthesis of this compound and its derivatives to flow chemistry platforms. This would involve the development of robust, solid-supported reagents and catalysts that can be packed into flow reactors.
Furthermore, the integration of automated synthesis platforms, controlled by machine learning algorithms, could revolutionize the exploration of the chemical space around this scaffold. These systems can autonomously perform, analyze, and optimize reactions, enabling high-throughput synthesis and the rapid generation of compound libraries for screening and further development. This approach would not only accelerate the pace of research but also allow for a more systematic and comprehensive investigation of the structure-activity relationships of this class of compounds.
Q & A
Q. What are the standard synthetic routes for preparing 5-(2-nitrophenoxy)furan-2-carbaldehyde and its isomers?
The compound and its isomers (e.g., 5-(3-nitrophenyl)- and 5-(4-nitrophenyl)- derivatives) are typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, substituents like nitro groups are introduced at specific phenyl ring positions (ortho, meta, para) through controlled reaction conditions. Evidence from combustion calorimetry studies highlights the synthesis of similar nitrophenyl-furan-carbaldehydes using functionalized precursors (e.g., amino, methyl, or methoxy groups) under optimized reaction schemes .
Q. How are combustion energies and enthalpies of formation experimentally determined for this compound?
Combustion energies are measured using precision bomb calorimetry (e.g., B-08-MA calorimeter), where the compound is combusted in oxygen under controlled conditions. The enthalpy of combustion (ΔcH°) is derived from temperature changes, and the standard enthalpy of formation (ΔfH°) is calculated using Hess’s law. These values are critical for thermodynamic modeling of reactions involving the compound .
Q. What analytical techniques are used to confirm structural integrity and purity?
High-performance liquid chromatography (HPLC, ≥99.5% purity) and nuclear magnetic resonance (NMR, e.g., ¹H NMR in CDCl₃) are standard methods. Melting points (30–34°C for related compounds) and refractive indices (1.5627) are also validated to ensure consistency with literature data .
Q. What safety protocols are recommended for laboratory handling?
Avoid skin/eye contact and inhalation; use personal protective equipment (gloves, goggles) and ensure ventilation. In case of exposure, rinse affected areas with water for ≥15 minutes and consult safety data sheets (SDS) for specific first-aid measures. Store in sealed containers under argon at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do thermodynamic properties vary among positional isomers (ortho, meta, para) of nitrophenyl-furan-carbaldehydes?
Combustion studies reveal significant differences in ΔcH° and ΔfH° values across isomers due to steric and electronic effects. For instance, 5-(2-nitrophenyl)- derivatives exhibit lower thermal stability compared to para-substituted analogs. Theoretical calculations (e.g., additive methods) often underestimate experimental values, highlighting the need for empirical validation .
Q. What methodological challenges arise in purifying this compound, and how are they addressed?
Purification is complicated by the compound’s sensitivity to light and moisture. Recrystallization in inert solvents (e.g., dry THF) under argon and low-temperature storage (2–8°C) are effective. HPLC with UV detection ensures purity, while NMR confirms absence of byproducts like unreacted nitro precursors .
Q. How can computational methods improve predictions of reactivity and stability?
Density functional theory (DFT) and molecular dynamics simulations model electronic effects of nitro groups on furan ring reactivity. Discrepancies between theoretical and experimental ΔfH° values (up to 5–10% for some isomers) suggest refinements in computational parameters, such as solvation effects .
Q. What role does this compound play in synthesizing bioactive molecules like HOBZ?
It serves as a key intermediate in forming Schiff bases (e.g., 2-{[5-(2-nitrophenyl)furan-2-yl]methyleneamino}benzoic acid) via condensation with amines. The nitro group facilitates subsequent reduction or cyclization steps, enabling access to heterocyclic drug candidates .
Q. How do substituent positions influence photostability and reaction kinetics?
Ortho-substituted derivatives show accelerated photodegradation due to intramolecular charge transfer, whereas para-substituted analogs exhibit enhanced stability. Kinetic studies using UV-Vis spectroscopy and HPLC track degradation pathways, informing storage conditions .
Q. What discrepancies exist between experimental and additive-method calculations for thermodynamic properties?
Additive methods assume ideal group contributions, neglecting steric hindrance and resonance effects. For 5-(2-nitrophenoxy)-furan-2-carbaldehyde, experimental ΔfH° values are ~15 kJ/mol higher than theoretical predictions, emphasizing the need for isomer-specific correction factors .
Methodological Recommendations
- Synthesis: Optimize nitro group positioning via Pd-catalyzed cross-coupling for regioselectivity .
- Analysis: Combine HPLC (purity) with ¹³C NMR (structural confirmation) and differential scanning calorimetry (thermal stability) .
- Computational Modeling: Incorporate solvent and steric parameters in DFT to reduce enthalpy prediction errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
